Pentafluorophenyl 4-nitrobenzenesulfonate

Sulfonamide Synthesis Heterocyclic Chemistry Shelf-Stable Electrophiles

Traditional sulfonyl chlorides used in sulfonamide synthesis are thermally unstable and require immediate use after preparation, creating logistical bottlenecks for parallel medicinal chemistry. Pentafluorophenyl 4-nitrobenzenesulfonate (PFNB) solves this as a bench-stable, crystalline activated sulfonate ester with comparable electrophilicity. • Shelf-stable at room temperature for months under ambient storage, eliminating cold-chain logistics. • Enables microwave-assisted parallel sulfonamide library synthesis without chromatography, accelerating SAR exploration. • Serves as an orthogonal peptide coupling reagent, minimizing racemization risks compared to carbodiimide-based methods.

Molecular Formula C12H4F5NO5S
Molecular Weight 369.22 g/mol
CAS No. 244633-31-6
Cat. No. B1362357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorophenyl 4-nitrobenzenesulfonate
CAS244633-31-6
Molecular FormulaC12H4F5NO5S
Molecular Weight369.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-3-1-5(2-4-6)18(19)20/h1-4H
InChIKeyDQKVZFMQPLLPMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluorophenyl 4-Nitrobenzenesulfonate: Core Identity & Utility


Pentafluorophenyl 4-nitrobenzenesulfonate (PFNB, CAS 244633-31-6), also known as 4-nitrobenzenesulfonic acid pentafluorophenyl ester, is an activated sulfonate ester reagent . With molecular formula C₁₂H₄F₅NO₅S and molecular weight 369.22, it is a white to light yellow crystalline solid with melting point 104–112 °C . This compound belongs to the class of pentafluorophenyl (PFP) sulfonate esters, which function as shelf-stable surrogates for sulfonyl chlorides in nucleophilic substitution reactions and as versatile coupling agents in peptide synthesis [1].

Shelf-stable sulfonyl chloride surrogate for amine coupling
Enables heterocyclic sulfonamide synthesis without thermal decomposition risk
Alternative activation mechanism for peptide coupling via sulfonate ester

Pentafluorophenyl 4-Nitrobenzenesulfonate vs. Common Sulfonate Esters


Generic substitution among sulfonate esters fails because the leaving group profoundly influences both reaction kinetics and product stability [1]. The pentafluorophenyl moiety in PFNB provides a unique combination of electron-withdrawing power and shelf stability that distinguishes it from simpler aryl sulfonates (e.g., tosylates, mesylates) and even from partially fluorinated analogs [2]. While sulfonyl chlorides represent the conventional reactive electrophile, many heterocyclic and electron-deficient sulfonyl chlorides are thermally unstable and decompose via SO₂ extrusion, requiring immediate use after preparation [3]. PFNB and related PFP-sulfonate esters circumvent this limitation, offering comparable or superior reactivity while remaining bench-stable for extended storage under ambient conditions [4]. This duality—high electrophilicity paired with long-term stability—cannot be assumed for other sulfonate esters and must be verified through comparative quantitative evidence.

Leaving Group
Pentafluorophenyl electronics differ from tosylate/mesylate; reaction kinetics and product stability may shift.
Thermal Stability
Heterocyclic sulfonyl chlorides often decompose via SO₂ extrusion; PFP-sulfonates are reported bench-stable, but not all sulfonate esters share this profile.
Reactivity Balance
High electrophilicity with shelf stability may not replicate with partially fluorinated or non-fluorinated analogs.

Pentafluorophenyl 4-Nitrobenzenesulfonate Comparative Evidence


Heterocyclic Sulfonamide Synthesis from Shelf-Stable Electrophile

PFNB and related heterocyclic PFP-sulfonate esters provide access to sulfonamides that cannot be reliably prepared using the corresponding sulfonyl chlorides due to the latter's thermal instability and tendency to decompose via SO₂ extrusion [1]. Many heterocyclic sulfonyl chlorides are either not commercially available or require immediate use after preparation, precluding their use in systematic library synthesis [2]. In contrast, heterocyclic PFP-sulfonate esters are bench-stable solids that react with primary and secondary amines to produce sulfonamides in high yields without special handling precautions [1].

Heterocyclic sulfonamide access
Reported
PFP-sulfonate Shelf-stable solid; reacts with amines at RT
Sulfonyl chloride Often thermally unstable; limited commercial scope
Supports synthesis when sulfonyl chlorides are unavailable.
Heterocyclic systems; no decomposition-rate data for PFNB alone.
Sulfonamide Synthesis Heterocyclic Chemistry Shelf-Stable Electrophiles

Dipeptide Coupling Comparable to Standard Reagents

PFNB functions as an effective peptide coupling reagent, enabling the synthesis of protected dipeptides from Boc- or Fmoc-protected amino acids and amino acid esters [1]. In the original method report by Pudhom and Vilaivan (2001), protected dipeptides were obtained in good yield using PFNB as the coupling agent in the presence of 1-hydroxybenzotriazole (HOBt) as catalyst [2]. This establishes PFNB as a viable alternative to conventional carbodiimide-based coupling reagents for solution-phase peptide synthesis.

Dipeptide coupling
Class-level
Reported good yields using PFNB + HOBt with Boc/Fmoc amino acids.
May provide orthogonal reactivity for sensitive peptide sequences.
No direct yield comparison to DCC, HATU, or PyBOP in the same study.
Peptide Synthesis Amino Acid Activation Coupling Reagents

Carbodiimide-Free Activated Amino Acid Ester Synthesis

PFNB belongs to the class of aryl 4-nitrosulfonates, which are highly efficient reagents for synthesizing aryl esters of protected amino acids . The original 1999 report by Pudhom and Vilaivan established that treatment of amino acids with the corresponding aryl 4-nitrosulfonates in the presence of a base and catalytic HOBt yields 4-nitrophenyl or pentafluorophenyl esters of Boc- or Fmoc-protected amino acids in good yield [1]. This protocol provides a beneficial and sustainable alternative to classical methods for preparing activated aryl esters .

Activated ester synthesis
Class-level
Carbodiimide-free preparation of PFP esters from amino acids.
Alternative pathway may reduce racemization risk.
Described as sustainable alternative; yield vs. DCC-mediated route not quantified.
Activated Esters Amino Acid Derivatization Peptide Chemistry

Chromatography-Free Sulfonamide Synthesis Under Microwave

PFP-sulfonate esters, the class to which PFNB belongs, undergo efficient displacement with amines under microwave irradiation to produce sulfonamides in good yields without requiring chromatographic purification [1]. This represents a significant practical advantage over traditional sulfonyl chloride methods, which often produce byproducts (e.g., HCl salts, unreacted amine) that necessitate chromatography for purification [2].

Microwave sulfonamide
Class-level
Displacement with amines under microwave yields sulfonamides without chromatography.
Reported faster workflow and lower solvent use for library synthesis.
Class-level data; specific yields and scope require verification for PFNB.
Microwave-Assisted Synthesis Sulfonamide Formation Green Chemistry

Optimal Applications for Pentafluorophenyl 4-Nitrobenzenesulfonate


Heterocyclic Sulfonamide Libraries for Medicinal Chemistry

PFNB is optimally deployed in medicinal chemistry programs requiring the parallel synthesis of heterocyclic sulfonamide libraries. Its shelf stability and reactivity with primary and secondary amines enable systematic SAR exploration without the logistical burden of preparing and immediately using unstable heterocyclic sulfonyl chlorides [1]. The microwave-assisted protocol further accelerates library production by eliminating chromatographic purification steps [2].

Orthogonal Activation for Solution-Phase Peptide Synthesis

PFNB serves as an effective coupling reagent for solution-phase peptide synthesis, particularly in sequences where standard carbodiimide reagents cause racemization or side reactions. The method produces protected dipeptides in good yield using Boc- or Fmoc-protected amino acids with amino acid esters in the presence of HOBt catalyst [3]. This sulfonate ester-based activation provides an orthogonal coupling strategy that may enhance synthetic flexibility in complex peptide assembly.

Carbodiimide-Free Preparation of Activated Amino Acid Esters

PFNB enables the synthesis of pentafluorophenyl esters of Boc- or Fmoc-protected amino acids via a carbodiimide-free activation pathway . This application is particularly valuable when carbodiimide-mediated activation is contraindicated due to racemization concerns or when the resulting urea byproducts are difficult to remove. The method provides a sustainable alternative to classical activated ester preparation protocols .

Electrolyte Additive for High-Voltage Cathode Stabilization

Emerging patent literature describes the use of PFNB and its homologues as electrolyte additives in lithium batteries, where incorporation at 0.5–1.0 wt% delays capacity decay of positive electrode materials under high cut-off voltage conditions and inhibits lithium dendrite growth [4]. This represents a novel, non-traditional application for PFNB that exploits its unique redox and surface-film-forming properties.

Application
Selection Property
Validation Focus
Heterocyclic sulfonamide libraries
Shelf-stable electrophile for amine displacement
Reaction yield and purity without chromatography
Solution-phase peptide coupling
Sulfonate ester activation mechanism
Compatibility with racemization-sensitive sequences
Activated amino acid ester preparation
Carbodiimide-free activation pathway
Racemization control and byproduct removal
Lithium battery electrolyte additive
Redox/surface-film formation
Capacity retention under high-voltage cycling

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